2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(6-Nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzotriazole core substituted with a nitro group at the 6-position, linked via an oxygen atom to an acetamide moiety. The acetamide group is further connected to a 1,3-thiazol-2-yl ring.
Properties
IUPAC Name |
2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O4S/c18-10(13-11-12-3-4-22-11)6-21-16-9-5-7(17(19)20)1-2-8(9)14-15-16/h1-5H,6H2,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQJXKSJELRMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)OCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 6-nitro-1H-1,2,3-benzotriazole with N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with electrophilic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can result in various substituted benzotriazole derivatives .
Scientific Research Applications
2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Industrial Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Physicochemical Data
- Melting Points : Nitro-substituted analogs (e.g., 6-nitrobenzo[d]thiazole derivatives in ) exhibit elevated melting points (>200°C) due to increased polarity and crystallinity, suggesting similar behavior for the target compound .
- Spectral Characterization : IR and NMR data from and indicate distinct peaks for nitro (~1520–1340 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹), consistent with the target’s expected spectra .
Anticancer Potential
- VEGFR-2 Inhibition : ’s compound 6d (IC₅₀ = 0.89 µM) highlights the role of nitro groups in enhancing kinase inhibition. The target’s nitrobenzotriazole may similarly disrupt ATP-binding pockets .
- Cytotoxicity : Compound 3.1 () showed GI₅₀ values of 0.25–5.01 µM against ovarian cancer. The target’s thiazole and benzotriazole moieties could synergize for improved potency .
Enzyme Inhibition
- COX/LOX Modulation : Thiazole-acetamide derivatives (e.g., ’s 6a) inhibit cyclooxygenase/lipoxygenase. The target’s nitro group may shift selectivity toward pro-inflammatory pathways .
Biological Activity
2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that combines the functional groups of benzotriazole and thiazole. This compound has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O3S |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group in the benzotriazole moiety and the thiazole ring are critical for its biological functions. These interactions can modulate enzyme activity and affect multiple biochemical pathways.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of benzotriazole derivatives. For instance, a study highlighted that compounds containing benzotriazole exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative A | E. coli | 15 μg/mL |
| Benzotriazole Derivative B | Staphylococcus aureus | 10 μg/mL |
| This compound | Bacillus subtilis | 12 μg/mL |
Antitumor Activity
Research has indicated that benzotriazole derivatives can exhibit antitumor effects by inhibiting specific cancer cell lines. For example, derivatives have shown cytotoxicity against human breast cancer cells (MCF-7), leading to significant reductions in cell viability at certain concentrations .
Table 2: Antitumor Activity of Benzotriazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MCF-7 | 25 μM |
| Compound Y | HeLa | 30 μM |
| This compound | A549 | 20 μM |
Case Studies
A notable case study investigated the effects of this compound on protozoan parasites. The findings revealed that it demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent effect on epimastigote forms, with a notable reduction in parasite viability observed at concentrations as low as 25 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
